

An In-depth Technical Guide to N-(3-acetylphenyl)propanamide

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Compound of Interest

Compound Name: **N-(3-acetylphenyl)propanamide**

Cat. No.: **B186068**

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This guide provides a comprehensive technical overview of **N-(3-acetylphenyl)propanamide**, a molecule of interest for researchers, scientists, and professionals in drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in major chemical databases, this guide outlines its logical synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures.

Introduction and Physicochemical Profile

N-(3-acetylphenyl)propanamide is an organic compound featuring a propanamide group attached to the nitrogen of 3-aminoacetophenone. This structure combines an aromatic ketone and an amide functionality, making it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceutical candidates. The presence of these functional groups offers multiple reaction sites for further chemical modifications.

Predicted Physicochemical Properties

Due to the absence of a dedicated CAS registry number, the following physicochemical properties have been predicted using computational models to provide a foundational understanding of the molecule.

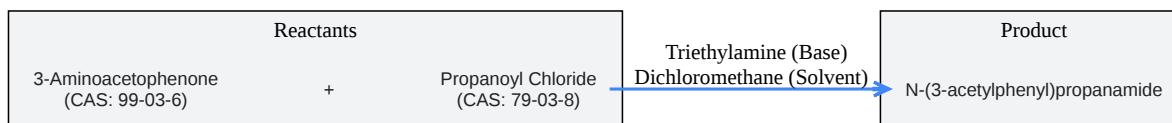
Property	Predicted Value
Molecular Formula	C ₁₁ H ₁₃ NO ₂
Molecular Weight	191.23 g/mol
pKa (most acidic)	13.9 (amide N-H)
pKa (most basic)	-1.5 (carbonyl oxygen of the acetyl group)
LogP	1.5
Polar Surface Area	46.6 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	3

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis of **N-(3-acetylphenyl)propanamide**

The most direct and logical synthetic route to **N-(3-acetylphenyl)propanamide** is the acylation of 3-aminoacetophenone with propanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme



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Figure 1. Synthesis of **N-(3-acetylphenyl)propanamide**.

Mechanism of Synthesis

The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a generalized procedure based on standard acylation reactions of anilines.[\[1\]](#)

Materials:

- 3-Aminoacetophenone (1.0 eq)
- Propanoyl chloride (1.1 eq)
- Triethylamine (1.2 eq)
- Anhydrous Dichloromethane (DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminoacetophenone in anhydrous dichloromethane.
- Cooling: Cool the solution to 0 °C using an ice bath.

- Addition of Base: Add triethylamine to the stirred solution.
- Addition of Acylating Agent: Add propanoyl chloride dropwise to the reaction mixture over 10-15 minutes. Maintain the temperature at 0 °C during the addition.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude **N-(3-acetylphenyl)propanamide** can be purified by one of the following methods:

- Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.
- Column Chromatography: If recrystallization is ineffective, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis and Purification Workflow

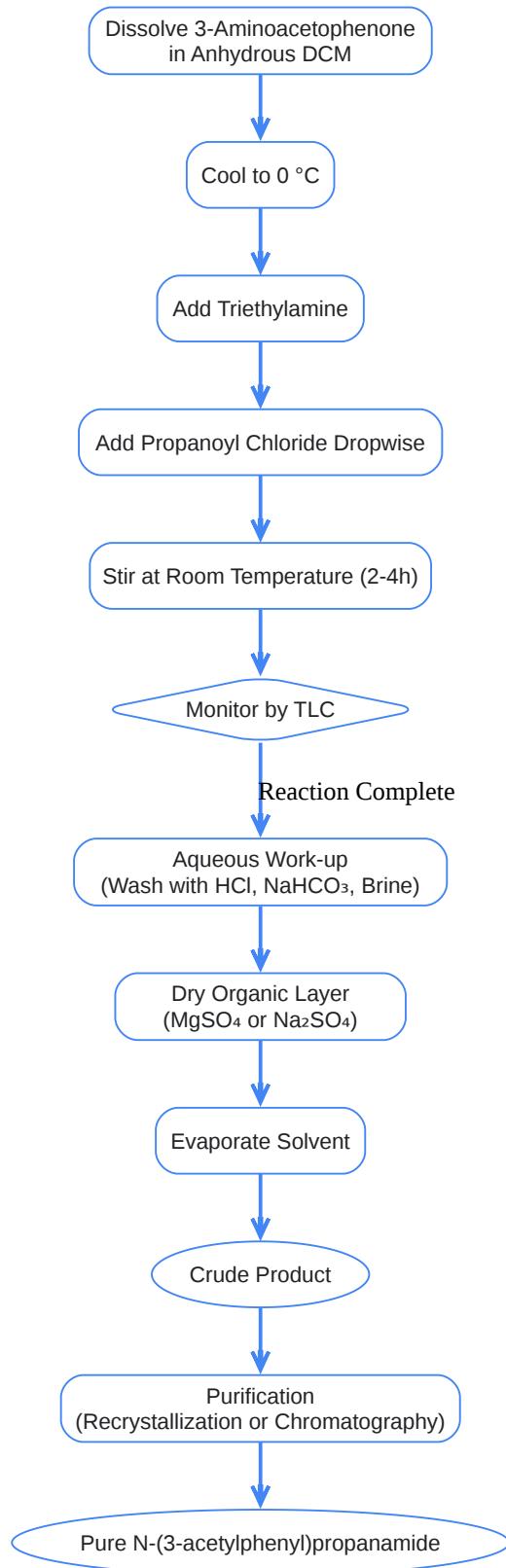
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Figure 2. Workflow for the synthesis and purification of **N-(3-acetylphenyl)propanamide**.

Structural Elucidation and Characterization

The structure and purity of the synthesized **N-(3-acetylphenyl)propanamide** would be confirmed using standard analytical techniques. The expected spectral data are outlined below, based on the analysis of similar structures.[\[2\]](#)

Expected Spectral Data

Technique	Expected Observations
¹ H NMR (in CDCl ₃)	~1.2 ppm (t, 3H): Methyl protons of the propanoyl group. ~2.4 ppm (q, 2H): Methylene protons of the propanoyl group. ~2.6 ppm (s, 3H): Methyl protons of the acetyl group. ~7.4-8.2 ppm (m, 4H): Aromatic protons. ~8.0 ppm (br s, 1H): Amide N-H proton.
¹³ C NMR (in CDCl ₃)	~10 ppm: Methyl carbon of the propanoyl group. ~27 ppm: Methyl carbon of the acetyl group. ~30 ppm: Methylene carbon of the propanoyl group. ~118-138 ppm: Aromatic carbons. ~168 ppm: Amide carbonyl carbon. ~198 ppm: Ketone carbonyl carbon.
IR (Infrared)	~3300 cm ⁻¹ : N-H stretching (amide). ~3100-3000 cm ⁻¹ : Aromatic C-H stretching. ~2950 cm ⁻¹ : Aliphatic C-H stretching. ~1685 cm ⁻¹ : C=O stretching (acetyl ketone). ~1660 cm ⁻¹ : C=O stretching (amide I band). ~1540 cm ⁻¹ : N-H bending (amide II band).
Mass Spectrometry (MS)	[M] ⁺ : Expected at m/z = 191. Key Fragments: Loss of the ethyl group (m/z = 162), loss of the propanoyl group (m/z = 134), and the acetylphenyl cation (m/z = 120).

Potential Applications and Future Research

N-(3-acetylphenyl)propanamide serves as a versatile building block in organic synthesis. The presence of the ketone and amide functionalities allows for a wide range of chemical

transformations.

- **Pharmaceutical Scaffolds:** The acetylphenyl moiety is present in various biologically active compounds. The amide linkage can be further functionalized or may itself contribute to biological activity. This makes **N-(3-acetylphenyl)propanamide** a potential starting material for the synthesis of novel therapeutic agents.
- **Material Science:** Aromatic amides can be precursors to polymers with interesting thermal and mechanical properties.

Future research could involve the synthesis of a library of derivatives by modifying the acetyl group or by further substitution on the aromatic ring, followed by screening for biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Safety Information

The synthesis of **N-(3-acetylphenyl)propanamide** involves the use of hazardous chemicals. It is imperative to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Propanoyl chloride: Corrosive and lachrymatory. Reacts violently with water.
- 3-Aminoacetophenone: Can be harmful if swallowed or inhaled and may cause skin and eye irritation.[\[3\]](#)
- Triethylamine: Flammable liquid and vapor. Corrosive and can cause severe skin burns and eye damage.
- Dichloromethane: A potential carcinogen.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

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